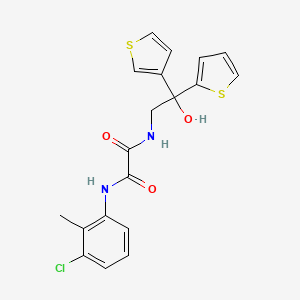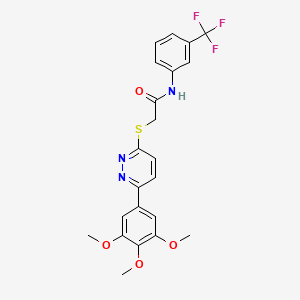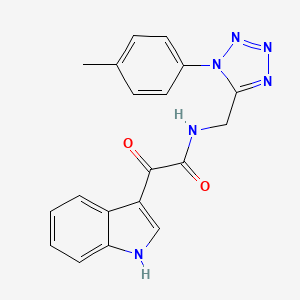
N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H17ClN2O3S2 and its molecular weight is 420.93. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glycolic Acid Oxidase Inhibition
Research on similar oxalamide derivatives, such as 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, has demonstrated their potential as inhibitors of glycolic acid oxidase (GAO). These compounds have shown significant inhibitory effects in vitro and could potentially reduce urinary oxalate levels, suggesting their application in medical treatments related to GAO activity (Rooney et al., 1983).
Structural Analysis in Crystallography
A study of a structurally related compound, N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, revealed insights into the arrangement of chlorohydroxyphenyl rings and oxalamide units in crystal structures. This research contributes to the understanding of molecular interactions and arrangement in crystals, which is valuable in material sciences and pharmacology (Wang et al., 2016).
Synthesis Methodology
A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides was developed, illustrating the versatility and potential of oxalamide compounds in chemical synthesis. This methodology could be applicable in producing various oxalamide derivatives, including those with thiophene units (Mamedov et al., 2016).
NMDA Receptor Antagonism
Research on N-(2-phenethyl)cinnamides, which share structural similarities with oxalamides, has identified compounds like N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide as potent antagonists of the NMDA receptor subtype. Such findings could have implications in neurological and psychiatric research, particularly in the study of compounds with oxalamide-like structures (Tamiz et al., 1998).
Copper-Catalyzed Reactions
The use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation showcases another application of oxalamide derivatives in organic synthesis. Such catalysts expand the range of chemical reactions that can be efficiently catalyzed, offering new avenues in synthetic chemistry (De et al., 2017).
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-12-14(20)4-2-5-15(12)22-18(24)17(23)21-11-19(25,13-7-9-26-10-13)16-6-3-8-27-16/h2-10,25H,11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHOQNVUIJIWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2779048.png)
![ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2779049.png)

![2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B2779052.png)

![N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide](/img/structure/B2779055.png)
![3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2779057.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2779058.png)
![6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2779060.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2779063.png)
![4-(5-Amino-1H-imidazo[4,5-b]pyridin-2-yl)butan-1-ol](/img/structure/B2779064.png)


![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2779071.png)